![molecular formula C10H14O B3052084 7-Methylbicyclo[3.3.1]non-6-en-3-one CAS No. 38339-46-7](/img/structure/B3052084.png)
7-Methylbicyclo[3.3.1]non-6-en-3-one
Vue d'ensemble
Description
3-Methylbicyclo[3.3.1]non-2-en-7-one is a chemical compound with the CAS Number: 38339-46-7 . It has a molecular weight of 150.22 .
Molecular Structure Analysis
The molecular structure of 3-Methylbicyclo[3.3.1]non-2-en-7-one has been analyzed in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis
Anomalously high selectivities on Pd and Co black catalysts were observed in the catalytic hydrogenation of 7-methylbicyclo[3.3.1]non-6-en-3-one . Unexpected products, 1-adamantanol and 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol were exclusively produced over Pd and Co, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylbicyclo[3.3.1]non-2-en-7-one include a molecular weight of 150.22 . It is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Transformation and Structural Investigation
Research has shown that 3-Methylbicyclo[3.3.1]non-2-en-7-one and related compounds undergo various chemical transformations. For instance, hydrogenation over platinum oxide in acetic acid leads to different reduced and isomerized products, showcasing the versatility of these compounds in chemical reactions (Kimoto, Imagawa, & Kawanisi, 1972). Additionally, the molecular structures of these compounds have been analyzed using X-ray-diffraction techniques, revealing details about their conformation and structural properties (Richardson & Sorensen, 1985).
Synthesis and Catalytic Properties
3-Methylbicyclo[3.3.1]non-2-en-7-one has been utilized in the synthesis of various organoboron compounds and bicyclo[3.3.1]nonane compounds. This includes the development of efficient methods for their synthesis, demonstrating the compound's utility in organic chemistry and material science (Bubnov et al., 1985). Furthermore, the compound has shown anomalous catalytic properties in hydrogenation reactions, leading to the discovery of unexpected products (Ishiyama, Senda, & Imaizumi, 1983).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 3-Methylbicyclo[3.3.1]non-2-en-7-one have been explored. For instance, the synthesis of 3-amino-3-methylbicyclo[3.3.1]nonanes has shown selectivity in chemical reactions, which is crucial for the development of pharmaceutical compounds (Jirgensons et al., 1999). Additionally, some derivatives have been investigated for their potential inhibitory effects on human cholinesterases, which is significant for therapeutic applications (Gemma et al., 2006).
Safety and Hazards
The safety information for 3-Methylbicyclo[3.3.1]non-2-en-7-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Mode of Action
It has been observed that the compound undergoes catalytic hydrogenation with pd and co black catalysts, leading to the formation of unexpected products .
Biochemical Pathways
The biochemical pathways affected by 7-Methylbicyclo[33It has been observed that the compound can undergo catalytic hydrogenation, leading to the formation of 1-adamantanol and 6-methylbicyclo[331]non-6-en-3-endo-ol .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methylbicyclo[33It is known that the compound is a liquid at room temperature, suggesting that it may have good solubility .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Methylbicyclo[33It is known that the compound is stable at room temperature .
Propriétés
IUPAC Name |
7-methylbicyclo[3.3.1]non-6-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVIUFGYHCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494990 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-46-7 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


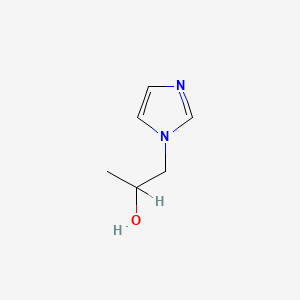
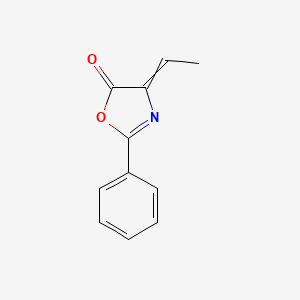
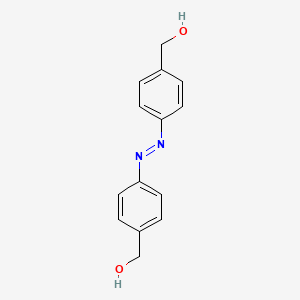
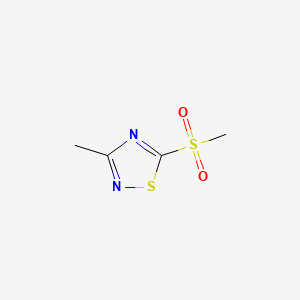

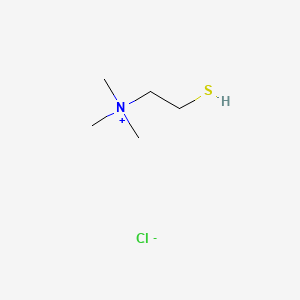
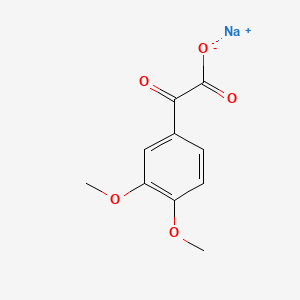
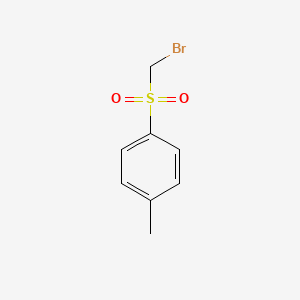
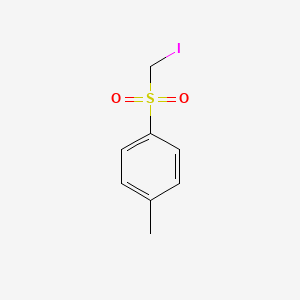


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)
![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)

